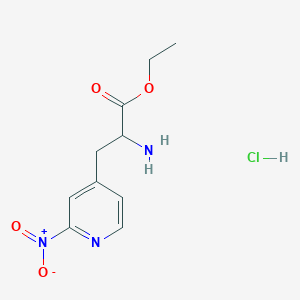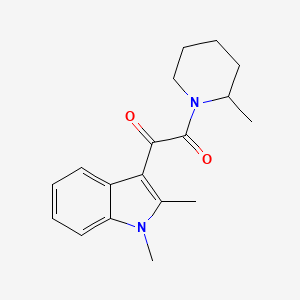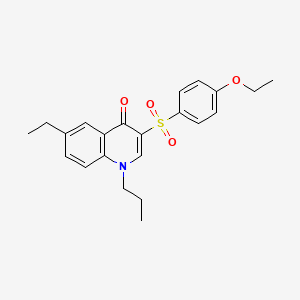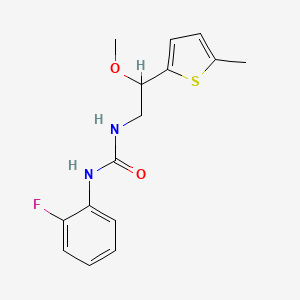
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPCA is a member of the enamide family and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood, but several studies have suggested that it inhibits the activity of various enzymes and proteins involved in cancer cell growth and proliferation. (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. It has also been found to inhibit the expression of cyclin D1, a protein that regulates the cell cycle and is overexpressed in several types of cancer.
Biochemical and Physiological Effects:
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of cancer cells, and exhibit anti-inflammatory and antifungal properties. Additionally, (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is its potent anticancer activity against various cancer cell lines. (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has also been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is its low solubility in water, which makes it difficult to administer in vivo. Additionally, further studies are required to fully understand the mechanism of action of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide. One of the potential directions is to develop more efficient synthesis methods to increase the yield of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide in vivo to determine its efficacy and safety as a potential cancer therapy. Additionally, further studies are required to fully understand the mechanism of action of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide and its potential applications in the treatment of other diseases, such as inflammatory and fungal diseases.
Conclusion:
In conclusion, (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide exhibits potent anticancer activity against various cancer cell lines, inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest, and exhibits anti-inflammatory and antifungal properties. However, further studies are required to fully understand the mechanism of action of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide and its potential side effects.
Synthesemethoden
The synthesis of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide involves the reaction of 3-bromo-2-chlorobenzaldehyde with malononitrile in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride to obtain (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide in high yield. This method has been optimized for large-scale production and has been reported in several research articles.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been shown to exhibit anti-inflammatory and antifungal properties, making it a potential candidate for the treatment of various inflammatory and fungal diseases.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSDDAWTRPFBLW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)Cl)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)
![2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2984720.png)



![[1-(2-Methoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2984725.png)



![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)


